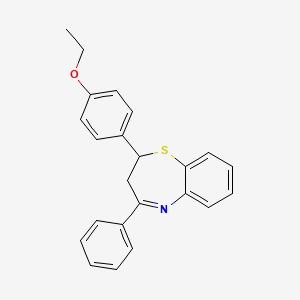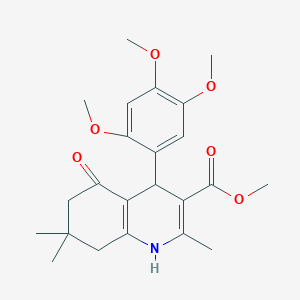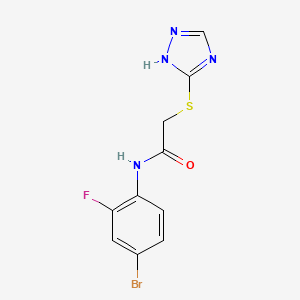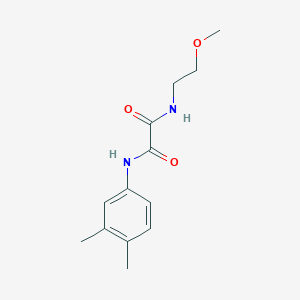![molecular formula C22H22N2O3S2 B5213906 N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, commonly known as DAS181, is a novel antiviral drug that has shown promising results in the treatment of various respiratory viral infections. Developed by Ansun Biopharma, DAS181 is a sialidase enzyme inhibitor that cleaves sialic acid residues on the surface of host cells, thereby preventing viral attachment and entry.
Mécanisme D'action
The mechanism of action of DAS181 involves the inhibition of sialidase enzymes on the surface of host cells. Sialidases cleave sialic acid residues on the surface of host cells, which are used by many respiratory viruses as receptors for attachment and entry. By inhibiting sialidase activity, DAS181 prevents viral attachment and entry into host cells, thereby reducing viral replication and spread.
Biochemical and Physiological Effects
DAS181 has been shown to have minimal toxicity and few side effects in animal studies. It has also been shown to have a broad spectrum of antiviral activity against various respiratory viruses. DAS181 has been shown to be effective in reducing viral titers and improving survival rates in animal models of respiratory viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
DAS181 has several advantages for lab experiments, including its broad spectrum of antiviral activity, high purity and yield, and minimal toxicity. However, DAS181 is a relatively new drug, and there is still much to be learned about its safety and efficacy in humans. There are also limitations to its use, including the need for further optimization of dosing and delivery methods.
Orientations Futures
There are several future directions for the development and use of DAS181. These include further optimization of dosing and delivery methods, clinical trials to evaluate its safety and efficacy in humans, and the exploration of its potential use in combination with other antiviral drugs. Additionally, there is potential for the development of DAS181 as a prophylactic treatment for respiratory viral infections, particularly in high-risk populations such as the elderly and immunocompromised.
Méthodes De Synthèse
The synthesis of DAS181 involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylphenyl isocyanate to form N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)urea. This intermediate is then reacted with 2-(methylthio)benzoyl chloride to form the final product, DAS181. The synthesis of DAS181 has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Applications De Recherche Scientifique
DAS181 has been extensively studied for its antiviral activity against various respiratory viruses, including influenza virus, parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. In vitro studies have demonstrated that DAS181 can significantly reduce viral replication and inhibit viral attachment and entry into host cells. In vivo studies in animal models have also shown that DAS181 can improve survival rates and reduce viral titers in infected animals.
Propriétés
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-8-13-20(16(2)14-15)24-29(26,27)18-11-9-17(10-12-18)23-22(25)19-6-4-5-7-21(19)28-3/h4-14,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPKXWLVRYEBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)

![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine](/img/structure/B5213837.png)
![1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5213847.png)
![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)




![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5213897.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5213900.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B5213915.png)
![2,2,2-trifluoroethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5213917.png)